1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile
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Description
1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with thesigma-1 receptor (Sig-1R) . The Sig-1R is a chaperone protein that has been implicated in various cellular processes, including cell survival, neuroplasticity, and cellular stress response .
Mode of Action
Based on its structural similarity to other compounds, it may act as anagonist at the Sig-1R . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of Sig-1R, activation can lead to various cellular responses, including modulation of ion channels and cellular survival pathways .
Biochemical Pathways
For instance, they can influence calcium signaling between the endoplasmic reticulum and mitochondria, which is crucial for various cellular functions . They can also modulate reactive oxygen species production , which plays a role in cellular stress responses .
Result of Action
Based on its potential interaction with the sig-1r, it could influence various cellular processes, includingcell survival , neuroplasticity , and cellular stress response .
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-13(9-17)16(20)18-10-19(11)7-6-12-4-5-14(21-2)15(8-12)22-3/h4-5,8,10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWJWLPXMCLIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.